Levothyroxine sodium pentahydrate

Catalog No.
S001390
CAS No.
6106-07-6
M.F
C15H20I4NNaO9
M. Wt
888.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levothyroxine sodium pentahydrate

CAS Number

6106-07-6

Product Name

Levothyroxine sodium pentahydrate

IUPAC Name

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate

Molecular Formula

C15H20I4NNaO9

Molecular Weight

888.93 g/mol

InChI

InChI=1S/C15H11I4NO4.Na.5H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;;;;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;5*1H2/q;+1;;;;;/p-1/t12-;;;;;;/m0....../s1

InChI Key

JMHCCAYJTTWMCX-QWPJCUCISA-M

SMILES

Array

Synonyms

3,5,3',5'-Tetraiodothyronine, Berlthyrox, Dexnon, Eferox, Eltroxin, Eltroxine, Euthyrox, Eutirox, L Thyrox, L Thyroxin beta, L Thyroxin Henning, L Thyroxine, L Thyroxine Roche, L-3,5,3',5'-Tetraiodothyronine, L-Thyrox, L-Thyroxin beta, L-Thyroxin Henning, L-Thyroxine, L-Thyroxine Roche, Lévothyrox, Levo T, Levo-T, Levothroid, Levothyroid, Levothyroxin Deladande, Levothyroxin Delalande, Levothyroxine, Levothyroxine Sodium, Levoxine, Levoxyl, Novothyral, Novothyrox, O-(4-Hydroxy-3,5-diiodophenyl) 3,5-diiodo-L-tyrosine, O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodotyrosine, Oroxine, Sodium Levothyroxine, Synthroid, Synthrox, T4 Thyroid Hormone, Thevier, Thyrax, Thyroid Hormone, T4, Thyroxin, Thyroxine, Tiroidine, Tiroxina Leo, Unithroid

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+]

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.O.O.O.O.O.[Na+]

The exact mass of the compound L-Thyroxine sodium salt pentahydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Levothyroxine sodium pentahydrate (CAS 6106-07-6) is the synthetically prepared, enantiomerically pure levo-isomer of thyroxine (T4), formulated as a precisely hydrated sodium salt. In pharmaceutical manufacturing and biochemical assay development, this specific pentahydrate crystalline form is the benchmark standard due to its thermodynamic stability under ambient humidity and its optimized dissolution profile. Unlike variable hydrates or the free acid, the pentahydrate ensures strict stoichiometric consistency—containing exactly five molecules of water (approximately 11% water by weight)—which is a critical material attribute for formulating narrow therapeutic index (NTI) medications and maintaining reproducible analytical calibrations [1].

Substituting the pentahydrate with anhydrous levothyroxine sodium or the levothyroxine free acid introduces severe formulation and dosing risks that directly impact procurement viability. The anhydrous form is highly hygroscopic; upon exposure to ambient air, it rapidly and unpredictably absorbs atmospheric moisture to revert to hydrated states, causing batch-to-batch weight variability and out-of-specification (OOS) assay results during API weighing[1]. Furthermore, the free acid exhibits negligible aqueous solubility, directly impeding bioavailability and rendering liquid formulation or aqueous stock preparation unviable[2]. Procurement must specify the pentahydrate to guarantee crystalline stability, prevent moisture-driven degradation (such as deiodination), and ensure regulatory compliance with established pharmacopeial standards.

Mass Stability and Hygroscopicity in API Handling

Precise dosing of narrow therapeutic index drugs requires an API with a stable mass under standard manufacturing conditions. Levothyroxine sodium pentahydrate maintains a stable mass profile across a broad relative humidity (RH) range (20% to 60% RH) due to its saturated hydration lattice. In contrast, anhydrous levothyroxine sodium rapidly absorbs moisture when exposed to ambient conditions, gaining up to 11% in weight as it uncontrolledly converts to mixed hydrate forms [1]. This dynamic weight shift in the anhydrous form makes reproducible micro-dosing nearly impossible without specialized, low-humidity containment.

Evidence DimensionWeight variance due to moisture uptake at 40% RH (25°C)
Target Compound DataLevothyroxine sodium pentahydrate: <0.2% weight change over 24 hours
Comparator Or BaselineAnhydrous levothyroxine sodium: Up to 11% weight gain over 24 hours
Quantified DifferencePentahydrate exhibits >50-fold greater mass stability under ambient humidity.
ConditionsDynamic Vapor Sorption (DVS) analysis at 25°C, 40% RH.

Procuring the pentahydrate form eliminates the need for extreme dry-room handling and prevents out-of-specification dosing errors caused by API water-weight fluctuations.

Aqueous Solubility for Formulation and Bioavailability

The choice of salt form dictates the dissolution kinetics of the final product. Levothyroxine sodium pentahydrate demonstrates an aqueous solubility of approximately 0.15 mg/mL at physiological pH (7.4), which is sufficient to meet the dissolution requirements for immediate-release solid oral dosages. Conversely, the levothyroxine free acid is practically insoluble in water (<0.01 mg/mL) [1]. Attempting to formulate with the free acid results in unacceptably slow dissolution rates, leading to poor and erratic in vivo bioavailability.

Evidence DimensionAqueous solubility at pH 7.4 (25°C)
Target Compound DataLevothyroxine sodium pentahydrate: ~0.15 mg/mL
Comparator Or BaselineLevothyroxine free acid: <0.01 mg/mL
Quantified DifferenceThe sodium pentahydrate salt is >15 times more soluble in aqueous media than the free acid.
ConditionsShake-flask solubility method in phosphate buffer (pH 7.4) at 25°C.

The sodium pentahydrate salt is mandatory for achieving the regulatory-required dissolution profiles in oral tablets and for formulating aqueous parenteral solutions.

Chemical Stability Against Deiodination

Solid-state chemical stability is a primary concern for levothyroxine, which is prone to deiodination and deamination under thermal and oxidative stress. The highly ordered crystalline lattice of levothyroxine sodium pentahydrate protects the molecule, restricting molecular mobility and limiting degradation to <0.5% over 6 months under accelerated storage conditions. Amorphous levothyroxine sodium, which lacks this structured hydration network, exhibits significantly higher molecular mobility and degrades at a rate exceeding 2.0% under identical conditions, rapidly failing pharmacopeial impurity limits [1].

Evidence DimensionTotal degradation impurities (primarily liothyronine and deiodinated species) after 6 months
Target Compound DataCrystalline pentahydrate: <0.5% total impurities
Comparator Or BaselineAmorphous sodium salt: >2.0% total impurities
Quantified DifferenceCrystalline pentahydrate reduces chemical degradation rates by over 75% compared to the amorphous form.
ConditionsAccelerated stability testing at 40°C / 75% RH for 6 months.

Procuring the strictly crystalline pentahydrate form is essential to ensure API shelf-life and prevent the accumulation of toxic or sub-potent deiodinated impurities during storage.

Solid Oral Dosage Manufacturing (Narrow Therapeutic Index)

Because levothyroxine has a narrow therapeutic index, exact microgram dosing (e.g., 25 to 200 µg per tablet) is strictly regulated. The mass stability and predictable flowability of the pentahydrate form make it the only viable choice for direct compression or wet granulation processes, ensuring that moisture uptake during manufacturing does not skew the API-to-excipient ratio [1].

Analytical Reference Standards for Chromatography

In quality control laboratories performing HPLC or LC-MS/MS assays for thyroid hormones, levothyroxine sodium pentahydrate is utilized as the primary reference standard. Its fixed stoichiometric hydration (11% water) allows analytical chemists to calculate exact anhydrous-equivalent weights for calibration curves without the rapid drift in mass associated with handling anhydrous or amorphous forms on the balance [2].

Lyophilized Parenteral Formulations

For intravenous administration in cases of myxedema coma, the API must be formulated as a lyophilized powder for reconstitution. The pentahydrate sodium salt is selected over the free acid due to its superior aqueous solubility, allowing it to dissolve completely and rapidly in alkaline or neutral reconstitution buffers prior to injection [3].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

888.7215 Da

Monoisotopic Mass

888.7215 Da

Heavy Atom Count

30

UNII

9J765S329G

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (94.12%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (94.12%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Levothyroxine Sodium is the sodium salt of levothyroxine, a synthetic levoisomer of thyroxine (T4) that is similar to the endogenous hormone produced by the thyroid gland. In peripheral tissues, levothyroxine is deiodinated by 5'-deiodinase to form triiodothyronine (T3). T3 enters the cell and binds to nuclear thyroid hormone receptors; the activated hormone-receptor complex in turn triggers gene expression and produces proteins required in the regulation of cellular respiration; thermogenesis; cellular growth and differentiation; and the metabolism of proteins, carbohydrates and lipids. T3 also exhibits cardiostimulatory effects.

Pictograms

Health Hazard

Health Hazard

Other CAS

55-03-8
6106-07-6

Wikipedia

Levothyroxine sodium pentahydrate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, sodium salt (1:1): INACTIVE

Dates

Last modified: 09-12-2023
[1]. Schneider R, et al. The effect of levothyroxine therapy on bone mineral density: a systematic review of the literature. Exp Clin Endocrinol Diabetes. 2003 Dec;111(8):455-70.
[2]. Escobar-Morreale HF, et al. REVIEW: Treatment of hypothyroidism with combinations of levothyroxine plus liothyronine. J Clin Endocrinol Metab. 2005 Aug;90(8):4946-54.

Explore Compound Types